L-Phenylalaninol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pyrrole Protection of L-Phenylalanine/L-Phenylalaninol

Specific Scientific Field: Chemical Biology and Drug Discovery

Summary of the Application: L-Phenylalaninol is used in the quantitative pyrrole protection of L-phenylalanine in aqueous media. This process is a part of the Clauson-Kaas reaction, which is a prominent tool in chemical biology and drug discovery .

Methods of Application: The Clauson-Kaas methodology involves a standard two-phase acidic mixture buffered with acetate salts. This is used for the time-consuming catalytic condensation of 2,5-dimethoxytetrahydrofuran and fast removal of pyrrolyl products after formation to inhibit their racemization .

Results or Outcomes: The protocol proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product via convenient and facile column-free purification .

Antiulcer Agent and Treatment for Phenylketonuria

Specific Scientific Field: Medicine and Pharmacology

Summary of the Application: L-Phenylalaninol acts as an antiulcer agent that reduces the secretion of gastric acid and prevents ulcer formation. It also inhibits intestinal absorption of L-phenylalanine, making it a prospective treatment for phenylketonuria .

Methods of Application: L-Phenylalaninol is administered to patients to reduce the secretion of gastric acid and prevent ulcer formation. It is also used to inhibit the intestinal absorption of L-phenylalanine .

Results or Outcomes: The use of L-Phenylalaninol has shown promising results in reducing the secretion of gastric acid and preventing ulcer formation. It has also shown potential in treating phenylketonuria by inhibiting the intestinal absorption of L-phenylalanine .

Synthesis of Biochemically Active Compounds

Specific Scientific Field: Biochemistry and Pharmacology

Summary of the Application: L-Phenylalaninol is used as a building block in the synthesis of biochemically active compounds, including HIV protease inhibitors .

Methods of Application: The specific methods of application can vary depending on the type of biochemically active compound being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .

Results or Outcomes: The use of L-Phenylalaninol in the synthesis of biochemically active compounds has led to the development of effective treatments for various diseases, including HIV .

Biosynthesis of L-Phenylalanine from Aromatic Precursors

Specific Scientific Field: Bioengineering and Microbiology

Summary of the Application: L-Phenylalaninol is used in the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application: The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .

Results or Outcomes: The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. This work opens the possibility of L-Phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Synthesis of Opto-Electronic Polymers

Specific Scientific Field: Material Science and Engineering

Summary of the Application: The typical pyrrole ring, which is extensively adopted in peptidomimetics, generally exists in natural or non-natural drug candidates, synthetic intermediates, and opto-electronic polymers . L-Phenylalaninol is used in the synthesis of these opto-electronic polymers .

Methods of Application: The specific methods of application can vary depending on the type of opto-electronic polymer being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .

Results or Outcomes: The use of L-Phenylalaninol in the synthesis of opto-electronic polymers has led to the development of new materials with promising properties for use in various applications, including agriculture, food, medicinal and pharmaceutical chemistry .

Bioconjugations

Specific Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: L-Phenylalaninol is used in bioconjugations, which are processes that involve joining two biomolecules together . This is particularly useful in the development of new drugs and therapies .

Methods of Application: In bioconjugations, L-Phenylalaninol is used as a linker molecule to join two other molecules together. The specific methods of application can vary depending on the molecules being conjugated .

Results or Outcomes: The use of L-Phenylalaninol in bioconjugations has led to the development of new drugs and therapies. For example, it has been used to construct bioactive ureas as ASK1 and PI3K inhibitors .

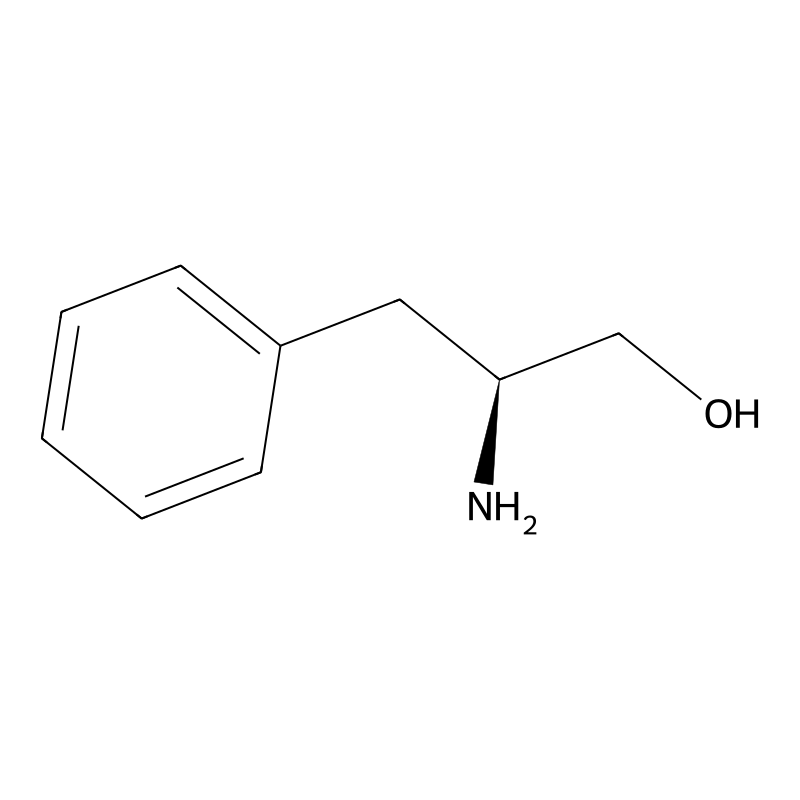

L-Phenylalaninol is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of an alcohol functional group. Its chemical formula is C₉H₁₃NO, and it can be described as (2S)-2-amino-3-phenylpropan-1-ol. This compound is notable for its role in various biochemical processes and its potential applications in medicinal chemistry and biochemistry.

L-Phenylalaninol exhibits various biological activities. It has been reported to act as an antiulcer agent by reducing gastric acid secretion and preventing ulcer formation . Additionally, it plays a role in neurotransmitter synthesis pathways, being a precursor to several important neurotransmitters derived from phenylalanine, such as dopamine and norepinephrine. Its interaction with neurotransmitter systems suggests potential implications for mood regulation and cognitive function .

Several methods exist for synthesizing L-phenylalaninol. Common approaches include:

- Reduction of L-Phenylalanine: The amino acid can be reduced using reducing agents like lithium aluminum hydride to yield L-phenylalaninol.

- Enzymatic Methods: Enzymatic reductions or transaminations can be employed to synthesize this compound from readily available precursors.

- Chemical Modifications: Starting from L-phenylalanine, various chemical transformations can lead to the formation of L-phenylalaninol through selective functional group modifications .

L-Phenylalaninol has several applications:

- Pharmaceuticals: Due to its antiulcer properties, it is explored for therapeutic use in gastrointestinal disorders.

- Biochemical Research: It serves as a building block for synthesizing more complex molecules in drug discovery and development.

- Nutritional Supplements: As a derivative of an essential amino acid, it may be included in formulations aimed at enhancing health or performance.

Research indicates that L-phenylalaninol interacts with various biological systems, particularly in the central nervous system. It has been shown to influence neurotransmitter release and may modulate receptor activity at glutamatergic synapses . Its interactions are crucial for understanding its pharmacological effects and potential therapeutic applications.

L-Phenylalaninol shares structural similarities with several other compounds derived from phenylalanine or related amino acids. Here are some notable comparisons:

L-Phenylalaninol's uniqueness lies in its alcohol functional group, which allows for distinct chemical reactivity compared to its analogs. This property enables specific interactions within biological systems that are not observed with other derivatives.

Molecular Geometry and Stereochemical Configuration

L-Phenylalaninol, formally designated as (2S)-2-amino-3-phenylpropan-1-ol, represents an amino alcohol derivative obtained through the formal reduction of the carboxyl group of L-phenylalanine to the corresponding primary alcohol [1]. The compound exhibits a molecular formula of C₉H₁₃NO with a molecular weight of 151.21 grams per mole [4] [17]. The structural architecture encompasses a phenyl ring attached to a three-carbon aliphatic chain bearing both amino and hydroxyl functional groups [1] [4].

The stereochemical configuration of L-Phenylalaninol is characterized by the presence of a single chiral center located at the C2 carbon atom [4] [33]. This stereogenic center adopts the S-absolute configuration, as evidenced by the negative optical rotation values consistently measured across multiple experimental determinations [17] [23] [33]. The specific rotation [α]D²⁰ ranges from -24.0 to -25.0 degrees when measured at a concentration of 5 grams per 100 milliliters in ethanol [17] [23] [33]. This optical activity confirms the S-(-)-stereochemical designation and establishes the compound's relationship to its naturally occurring amino acid precursor [1] [35].

The molecular geometry around the chiral center adopts a tetrahedral arrangement, consistent with sp³ hybridization of the carbon atom [32]. The spatial arrangement of substituents minimizes steric interactions while maintaining optimal bond angles of approximately 109 degrees for the C-C-C, C-C-N, and C-C-O bond systems [32]. Conformational analysis studies suggest that L-Phenylalaninol preferentially adopts extended conformations that reduce unfavorable steric interactions between the bulky phenyl ring and the polar functional groups [7] [29].

Crystallographic Analysis and Conformational Dynamics

The crystallographic behavior of L-Phenylalaninol exhibits characteristics typical of amino alcohols containing aromatic substituents [25] [26]. While comprehensive single-crystal X-ray diffraction studies specific to L-Phenylalaninol remain limited in the literature, related structural investigations of L-phenylalanine polymorphs provide valuable insights into the potential solid-state organization of this derivative compound [6] [25] [30].

Crystallographic studies of the parent amino acid L-phenylalanine have revealed complex polymorphic behavior, with multiple crystal forms exhibiting distinct space group symmetries and molecular packing arrangements [6] [30]. The common polymorph of L-phenylalanine crystallizes in the P2₁ space group with four molecules in the asymmetric unit (Z' = 4), demonstrating the structural complexity inherent in aromatic amino acid derivatives [30]. These findings suggest that L-Phenylalaninol may similarly exhibit polymorphic tendencies due to the presence of multiple hydrogen bonding sites and the conformational flexibility of the propanol chain [25] [27].

The conformational dynamics of L-Phenylalaninol are influenced by intramolecular interactions between the amino and hydroxyl functional groups [29]. Computational studies on related phenylalanine derivatives indicate that conformational preferences are governed by the balance between intramolecular hydrogen bonding and steric repulsion between the phenyl ring and polar substituents [7] [29]. The compound exhibits moderate rotational barriers around the C-C bonds, allowing for conformational flexibility while maintaining preferred low-energy conformations [7].

Temperature-dependent conformational behavior studies suggest that elevated temperatures may induce dynamic averaging of conformational states, similar to observations made for L-phenylalanine crystals where high-temperature phases exhibit reduced crystallographic asymmetry [6]. The molecular packing in the solid state is stabilized through intermolecular hydrogen bonding networks involving both the amino and hydroxyl functional groups [25] [26].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of L-Phenylalaninol through both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses [10] [11] [15]. The ¹H NMR spectrum exhibits characteristic resonance patterns that enable unambiguous identification of the compound's structural features [10] [15].

The aromatic region of the ¹H NMR spectrum displays resonances between 7.2 and 7.4 parts per million, corresponding to the five aromatic protons of the phenyl ring [10] [15]. These signals typically appear as a complex multiplet due to the overlapping coupling patterns of the ortho, meta, and para protons [11]. The aliphatic region contains several distinct resonance groups: the CH₂OH protons appear as a multiplet around 3.6-3.8 parts per million, while the CH₂Ph protons resonate near 2.7-2.9 parts per million [10] [15].

The chiral center proton (CH-NH₂) exhibits a characteristic multipicity pattern influenced by coupling with adjacent methylene protons [11] [15]. Integration ratios confirm the expected 5:2:2:1 pattern for aromatic:CH₂Ph:CH₂OH:CH protons, respectively [10]. Deuterium oxide exchange experiments facilitate identification of exchangeable protons associated with the amino and hydroxyl functional groups [11].

¹³C NMR spectroscopy reveals distinct carbon environments within the molecular framework [11]. The aromatic carbons resonate in the range of 126-137 parts per million, with the quaternary carbon of the phenyl ring appearing at the downfield extreme [11]. The aliphatic carbons display characteristic chemical shifts: the CH₂OH carbon appears around 65 parts per million, the CH-NH₂ carbon near 55 parts per million, and the CH₂Ph carbon approximately 40 parts per million [11].

| NMR Parameter | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.2-7.4 | Complex multiplet | 5H |

| CH₂OH protons | 3.6-3.8 | Multiplet | 2H |

| CH₂Ph protons | 2.7-2.9 | Multiplet | 2H |

| CH-NH₂ proton | 3.0-3.2 | Multiplet | 1H |

Infrared (IR) and Raman Spectral Signatures

Infrared spectroscopy provides detailed information about the vibrational modes of functional groups present in L-Phenylalaninol [12] [16]. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to characterize the vibrational signatures of amino alcohols, including compounds structurally related to L-Phenylalaninol [16].

The infrared spectrum of L-Phenylalaninol exhibits several characteristic absorption bands [12] [16]. The amino group displays N-H stretching vibrations in the region of 3200-3500 cm⁻¹, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes [16]. The hydroxyl group contributes a broad absorption band in the range of 3100-3600 cm⁻¹, often overlapping with the amino stretching frequencies [12] [16].

Aromatic C=C stretching vibrations appear in the fingerprint region between 1450-1600 cm⁻¹, providing confirmation of the phenyl ring presence [12] [13]. The C-N stretching mode typically manifests around 1000-1200 cm⁻¹, while C-O stretching of the primary alcohol occurs near 1000-1100 cm⁻¹ [16]. Bending vibrations of the amino group contribute bands in the region of 1550-1650 cm⁻¹ [12].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to aromatic ring vibrations [13]. The Raman spectrum of phenyl-containing amino acids and their derivatives exhibits characteristic bands associated with ring breathing modes around 1000 cm⁻¹ and C-C stretching vibrations in the 1450-1600 cm⁻¹ region [13]. The symmetric nature of many aromatic vibrations makes them particularly intense in Raman spectra compared to their infrared counterparts [13].

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretching | 3200-3500 | Weak | Medium-Strong |

| O-H stretching | 3100-3600 | Weak | Broad-Strong |

| Aromatic C=C | 1450-1600 | 1450-1600 | Medium |

| Ring breathing | Weak | ~1000 | Strong |

| C-N stretching | 1000-1200 | 1000-1200 | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [14] [37] [40]. L-Phenylalaninol, like other amino alcohols, exhibits predictable fragmentation pathways under electron ionization conditions [39] [42] [43].

The molecular ion peak appears at m/z 151, corresponding to the molecular weight of L-Phenylalaninol [14] [40]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 152 and sodium adducts [M+Na]⁺ at m/z 174 [14] [40]. These soft ionization techniques preserve the molecular ion while minimizing extensive fragmentation [40].

Electron ionization mass spectrometry induces characteristic fragmentation patterns typical of amino alcohols [39] [42] [43]. The base peak commonly appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through benzylic cleavage and subsequent rearrangement [37] [43]. This fragmentation represents the loss of the CH₂CHNH₂CH₂OH moiety (mass 60) from the molecular ion [43].

Alpha-cleavage adjacent to the amino group produces a fragment at m/z 134, corresponding to the loss of ammonia (NH₃, mass 17) from the molecular ion [39] [43]. Dehydration reactions, common in alcohol-containing compounds, result in the formation of an [M-H₂O]⁺ ion at m/z 133 [42] [47]. Additional fragmentation pathways include the loss of the CH₂OH group (mass 31) to yield an ion at m/z 120 [43].

The fragmentation pattern of L-Phenylalaninol reflects the influence of the phenyl group on the electron distribution and stability of resulting fragment ions [37] [38]. The aromatic ring stabilizes benzylic carbocations through resonance, making benzylic cleavage a favorable fragmentation pathway [37] [43]. Sequential losses from the molecular ion provide structural confirmation and enable differentiation from isomeric compounds [43].

| Fragment Ion | m/z Value | Proposed Structure | Loss from M⁺ | Relative Intensity |

|---|---|---|---|---|

| [M]⁺ | 151 | Molecular ion | - | Medium |

| [M-NH₃]⁺ | 134 | Deaminated ion | 17 | Medium |

| [M-H₂O]⁺ | 133 | Dehydrated ion | 18 | Low |

| [M-CH₂OH]⁺ | 120 | Hydroxymethyl loss | 31 | Medium |

| [C₇H₇]⁺ | 91 | Tropylium ion | 60 | Base peak |

Thermodynamic and Solubility Profiles

The thermodynamic properties of L-Phenylalaninol reflect the combined influence of polar functional groups and the aromatic phenyl substituent [17] [19] [21]. Experimental determinations of key physical constants provide essential data for characterizing the compound's behavior under various conditions [17] [23] [24].

The melting point of L-Phenylalaninol has been consistently reported in the range of 91.0-95.0°C across multiple literature sources [17] [22] [23]. This relatively moderate melting point reflects the balance between intermolecular hydrogen bonding, which tends to increase melting points, and the conformational flexibility of the propanol chain, which may reduce crystal packing efficiency [17] [24]. The compound exists as a white to almost white crystalline powder at room temperature [17] [23].

Boiling point determinations indicate that L-Phenylalaninol vaporizes at approximately 278°C under standard atmospheric pressure [23] [33]. This elevated boiling point demonstrates the significant contribution of hydrogen bonding to the compound's thermal properties [19]. The relatively high boiling point also reflects the molecular weight and the presence of both amino and hydroxyl functional groups capable of intermolecular association [19].

Solubility characteristics of L-Phenylalaninol demonstrate favorable dissolution properties in polar protic solvents [18] [21] [33]. The compound exhibits good solubility in water, attributed to the hydrogen bonding capacity of both the amino and hydroxyl functional groups [18] [21]. Solubility in ethanol is characterized as "almost transparent," indicating complete miscibility or very high solubility [17] [24]. Methanol similarly provides excellent solvation for L-Phenylalaninol [21] [33].

The solubility behavior follows expected trends for amino alcohols, where polar protic solvents effectively solvate both the amino and hydroxyl functional groups through hydrogen bonding interactions [19] [21]. The presence of the phenyl ring contributes some hydrophobic character but does not significantly diminish the overall polar nature of the molecule [3]. Related studies on amino acid solubility demonstrate positive temperature dependence, suggesting that L-Phenylalaninol solubility increases with elevated temperature [19].

Storage stability considerations indicate that L-Phenylalaninol should be maintained under inert gas conditions due to air sensitivity [17] [24]. The recommended storage temperature is room temperature with preference for cool, dark conditions below 15°C [17] [24]. These storage requirements reflect the susceptibility of amino alcohols to oxidative degradation and potential racemization under harsh conditions [17].

| Thermodynamic Property | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Melting Point | 91.0-95.0 | °C | Standard pressure | [17] [22] [23] |

| Boiling Point | 278 | °C | Standard pressure | [23] [33] |

| Specific Rotation | -24.0 to -25.0 | degrees | c=5, EtOH, 20°C | [17] [23] [33] |

| Water Solubility | Soluble | - | 25°C | [18] [21] |

| Ethanol Solubility | High | - | 25°C | [17] [24] |

| Methanol Solubility | Soluble | - | 25°C | [21] [33] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive